(E)-2-(3-Allyl-2-((3-nitrophenyl)imino)-4-oxothiazolidin-5-yl)acetic acid (E)-2-(3-Allyl-2-((3-nitrophenyl)imino)-4-oxothiazolidin-5-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 380317-74-8
VCID: VC0380571
InChI: InChI=1S/C14H13N3O5S/c1-2-6-16-13(20)11(8-12(18)19)23-14(16)15-9-4-3-5-10(7-9)17(21)22/h2-5,7,11H,1,6,8H2,(H,18,19)
SMILES: C=CCN1C(=O)C(SC1=NC2=CC(=CC=C2)[N+](=O)[O-])CC(=O)O
Molecular Formula: C14H13N3O5S
Molecular Weight: 335.34g/mol

(E)-2-(3-Allyl-2-((3-nitrophenyl)imino)-4-oxothiazolidin-5-yl)acetic acid

CAS No.: 380317-74-8

Main Products

VCID: VC0380571

Molecular Formula: C14H13N3O5S

Molecular Weight: 335.34g/mol

(E)-2-(3-Allyl-2-((3-nitrophenyl)imino)-4-oxothiazolidin-5-yl)acetic acid - 380317-74-8

CAS No. 380317-74-8
Product Name (E)-2-(3-Allyl-2-((3-nitrophenyl)imino)-4-oxothiazolidin-5-yl)acetic acid
Molecular Formula C14H13N3O5S
Molecular Weight 335.34g/mol
IUPAC Name 2-[2-(3-nitrophenyl)imino-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]acetic acid
Standard InChI InChI=1S/C14H13N3O5S/c1-2-6-16-13(20)11(8-12(18)19)23-14(16)15-9-4-3-5-10(7-9)17(21)22/h2-5,7,11H,1,6,8H2,(H,18,19)
Standard InChIKey KVXIMPKBNBVMNR-UHFFFAOYSA-N
SMILES C=CCN1C(=O)C(SC1=NC2=CC(=CC=C2)[N+](=O)[O-])CC(=O)O
Canonical SMILES C=CCN1C(=O)C(SC1=NC2=CC(=CC=C2)[N+](=O)[O-])CC(=O)O
Solubility 50.3 [ug/mL]
PubChem Compound 5121673
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator